molecular formula C8H9NO3 B14359558 N-Hydroxy-N-(3-hydroxyphenyl)acetamide CAS No. 91048-12-3

N-Hydroxy-N-(3-hydroxyphenyl)acetamide

Cat. No.: B14359558
CAS No.: 91048-12-3
M. Wt: 167.16 g/mol
InChI Key: ZWDWLAMDQQRQBL-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(3-hydroxyphenyl)acetamide is a substituted acetamide featuring a hydroxyl group at the meta position of the phenyl ring and an N-hydroxyacetamide moiety. The meta-hydroxyl group distinguishes it from positional isomers (e.g., para-substituted derivatives) and influences its electronic, solubility, and intermolecular interaction profiles .

Properties

CAS No.

91048-12-3

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

N-hydroxy-N-(3-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H9NO3/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-5,11-12H,1H3

InChI Key

ZWDWLAMDQQRQBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-N-(3-hydroxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyaniline with acetic anhydride in the presence of a base, such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-N-(3-hydroxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Meta vs. Para Substituents

N-Hydroxy-N-(4-hydroxyphenyl)acetamide (para isomer) shares the same molecular formula (C₈H₉NO₃) and mass (167.16 g/mol) as the target compound but differs in the hydroxyl group’s position. Key differences include:

  • Biological Relevance: The para isomer is a known metabolite (N-Hydroxyparacetamol), suggesting divergent metabolic pathways compared to the meta derivative .

Table 1: Comparison of Meta and Para Isomers

Property N-Hydroxy-N-(3-hydroxyphenyl)acetamide N-Hydroxy-N-(4-hydroxyphenyl)acetamide
Molecular Weight (g/mol) 167.16 167.16
Hydroxyl Position Meta Para
Key Applications Potential intermediate for bioactive molecules Metabolic studies, paracetamol derivatives

Substituent Effects on Reactivity and Properties

Chlorinated Derivatives

Compounds such as N-(3-chloro-4-hydroxyphenyl)acetamide and N-(2,5-dichloro-4-hydroxyphenyl)acetamide () demonstrate how halogenation impacts properties:

  • Electron-Withdrawing Effects : Chlorine increases molecular weight and polarity, enhancing stability under photolytic conditions (e.g., as photodegradation products of paracetamol) .
  • Bioactivity : Chlorinated acetamides may exhibit altered cytotoxicity profiles compared to hydroxylated analogues, though specific data on the target compound are lacking .
Nitro and Methoxy Derivatives
  • N-(3-Nitrophenyl)acetamide (): The nitro group’s strong electron-withdrawing nature reduces electron density on the phenyl ring, affecting reactivity in electrophilic substitutions.
  • N-(3-Methoxy-d3-phenyl)acetamide (): Methoxy substitution increases lipophilicity, while deuterium incorporation aids in metabolic stability studies .

Table 2: Impact of Substituents on Key Properties

Compound Substituent Key Property Change
N-(3-chloro-4-hydroxyphenyl)acetamide Cl Enhanced photostability
N-(3-Methoxy-d3-phenyl)acetamide OCH₃ (deuterated) Increased metabolic stability
N-(3-Nitrophenyl)acetamide NO₂ Reduced electron density on phenyl ring

Heterocyclic Acetamide Derivatives

Thiazole-containing analogues like N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide () highlight structural diversification strategies:

  • Synthetic Complexity : Thiazole rings require multistep synthesis (e.g., Gewald reaction), contrasting with simpler acetamide preparations .

Conformational and Crystallographic Differences

2-Chloro-N-(3-methylphenyl)acetamide () exhibits a syn conformation of the N–H bond relative to the meta-methyl group, whereas nitro-substituted analogues adopt anti conformations. This suggests steric and electronic factors dictate molecular geometry, which could influence packing efficiency and solubility .

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